molecular formula C7H4ClIN2 B8075058 7-Chloro-3-iodoimidazo[1,2-a]pyridine

7-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No. B8075058
M. Wt: 278.48 g/mol
InChI Key: OXFRWJAGUOTHEH-UHFFFAOYSA-N
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Patent
US07666879B2

Procedure details

To a solution of 7-chloro-imidazo[1,2,a]pyridine (6.10 g, 40 mmol) (Yamanaka, Motosuke et al., Chemical & Pharmaceutical Bulletin (1991), 39(6), 1556-67) in dry acetonitrile (100 mL), add N-iodosuccinamide. Stir for 30 minutes. Filter off the precipitate and then wash with acetonitrile. Recrystallize the precipitate from acetonitrile to give a white solid. Concentrate the filtrate, dilute with ethyl acetate, wash with 10% sodium hydrogensulfite (NaHSO3), saturated aqueous sodium bicarbonate, saturated aqueous NaCl, dry over MgSO4, filter and evaporate. Use the combined solid without further purification (8.0 g, 73%). 1H NMR (DMSO) δ 8.33 (d, 1H, J=7.3 Hz), 7.79 (d, 1H, J=2.0 Hz), 7.72 (s, 1H), 7.07 (dd, 1H, J=7.3 and 2.0 Hz).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
N-iodosuccinamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.[I:11]NC(=O)CCC(N)=O>C(#N)C>[I:11][C:8]1[N:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC1=CC=2N(C=C1)C=CN2
Name
N-iodosuccinamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
INC(CCC(=O)N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
Stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off the precipitate
WASH
Type
WASH
Details
wash with acetonitrile
CUSTOM
Type
CUSTOM
Details
Recrystallize the precipitate from acetonitrile
CUSTOM
Type
CUSTOM
Details
to give a white solid
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate
ADDITION
Type
ADDITION
Details
dilute with ethyl acetate
WASH
Type
WASH
Details
wash with 10% sodium hydrogensulfite (NaHSO3), saturated aqueous sodium bicarbonate, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
without further purification (8.0 g, 73%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
IC1=CN=C2N1C=CC(=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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